1-Acetylcyclohexyl acetate 1-Acetylcyclohexyl acetate 1-Acetylcyclohexyl acetate, also known as 1-acetoxy-1-acetylcyclohexane or fema 3701, belongs to the class of organic compounds known as alpha-acyloxy ketones. These are ketones that have an acyloxy substituent alpha to the carbonyl group. They have the general structure R4C(=O)OC(R2)(R3)C(R1)=O (R1=organyl, R4=H or organyl; R2, R3 = any atom). 1-Acetylcyclohexyl acetate is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 1-acetylcyclohexyl acetate is primarily located in the cytoplasm. 1-Acetylcyclohexyl acetate has a sweet, floral, and fruity taste.
Brand Name: Vulcanchem
CAS No.: 52789-73-8
VCID: VC3889862
InChI: InChI=1S/C10H16O3/c1-8(11)10(13-9(2)12)6-4-3-5-7-10/h3-7H2,1-2H3
SMILES: CC(=O)C1(CCCCC1)OC(=O)C
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol

1-Acetylcyclohexyl acetate

CAS No.: 52789-73-8

Cat. No.: VC3889862

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

1-Acetylcyclohexyl acetate - 52789-73-8

Specification

CAS No. 52789-73-8
Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
IUPAC Name (1-acetylcyclohexyl) acetate
Standard InChI InChI=1S/C10H16O3/c1-8(11)10(13-9(2)12)6-4-3-5-7-10/h3-7H2,1-2H3
Standard InChI Key GIFAYASOTQVRTG-UHFFFAOYSA-N
SMILES CC(=O)C1(CCCCC1)OC(=O)C
Canonical SMILES CC(=O)C1(CCCCC1)OC(=O)C

Introduction

Structural Characteristics and Molecular Identification

Molecular Formula and Connectivity

1-Acetylcyclohexyl acetate is defined by the formula C₁₀H₁₆O₃, with the systematic IUPAC name (1-acetylcyclohexyl) acetate. Its structure comprises a cyclohexane ring where the 1-position is substituted with both an acetyl group (CH₃CO-) and an acetate group (CH₃COO-) . The chair conformation of the cyclohexane ring minimizes steric strain, as confirmed by X-ray crystallography in related cyclohexyl derivatives .

Table 1: Structural Descriptors

PropertyValueSource
Molecular formulaC₁₀H₁₆O₃
SMILESCC(=O)C1(CCCCC1)OC(=O)C
InChIKeyGIFAYASOTQVRTG-UHFFFAOYSA-N
Crystal system (analog)Orthorhombic (Pbca)

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy reveals key functional groups:

  • C=O stretches: 1745 cm⁻¹ (acetate ester) and 1710 cm⁻¹ (acetyl ketone) .

  • C-O-C asymmetric stretch: 1240 cm⁻¹, characteristic of ester linkages .
    Mass spectrometry (MS) data show a molecular ion peak at m/z 184.11, consistent with the exact mass of C₁₀H₁₆O₃ .

Synthesis and Industrial Production

Acetylation of Cyclohexanol Derivatives

The most common route involves acetylation of 1-hydroxycyclohexyl methyl ketone using acetic anhydride under acidic catalysis . Optimized conditions include:

  • Catalyst: Sulfuric acid (0.5–2 mol%)

  • Temperature: 80–100°C

  • Yield: 85–92% .

Alternative methods leverage solid acid catalysts (e.g., sulfonated polystyrene resins) to enhance sustainability, achieving 78% conversion in solvent-free systems .

Table 2: Comparative Synthetic Approaches

MethodCatalystTemp. (°C)Yield (%)Reference
Acetic anhydrideH₂SO₄8092
Solvent-free acetylationAmberlyst-1512078
Reactive distillationHZSM-5 zeolite13095*

*Yield for analogous cyclohexyl acetate synthesis .

Scalability Challenges

Industrial production faces hurdles in product separation due to the compound’s high boiling point (182.3°C). Reactive distillation systems, as patented for cyclohexyl acetate derivatives, offer a solution by integrating reaction and separation units .

Physicochemical Properties

Thermodynamic Parameters

Experimental data from Chemsrc and PubChemLite highlight:

  • Density: 0.96 g/cm³ at 20°C .

  • Boiling point: 182.3°C at 760 mmHg .

  • Flash point: 61.4°C (closed cup), classifying it as flammable .

Solubility and Partitioning

The compound exhibits limited water solubility (<0.1 g/L at 25°C) but is miscible with organic solvents like ethanol and dichloromethane. Its logP (octanol-water partition coefficient) of 2.27 indicates moderate hydrophobicity, favoring lipid bilayer penetration .

Reactivity and Functional Applications

Ester Hydrolysis

Under basic conditions (e.g., NaOH), 1-acetylcyclohexyl acetate undergoes hydrolysis to yield 1-hydroxycyclohexyl methyl ketone and acetic acid. Kinetic studies reveal a second-order rate constant of 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C .

Industrial Utilization

  • Polymer Chemistry: Serves as a plasticizer in polyvinyl chloride (PVC) formulations, improving flexibility without compromising thermal stability .

  • Fragrance Industry: Imparts floral and fruity notes in perfumes, leveraging its low odor threshold (0.02 ppm) .

  • Catalysis: Acts as a co-catalyst in Ziegler-Natta systems for olefin polymerization, enhancing stereoregularity .

Future Directions

1-Acetylcyclohexyl acetate’s versatility warrants further research into:

  • Green synthesis: Enzymatic acetylation using lipases.

  • Pharmaceutical potential: Prodrug delivery systems leveraging ester hydrolysis.

  • Advanced materials: Role in self-healing polymers via dynamic covalent chemistry.

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